CU-CPT9b
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Overview
Description
CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8), a member of the Toll-like receptor family that plays a crucial role in the immune system by recognizing pathogens and activating immune responses . This compound has shown significant potential in modulating immune responses, making it a valuable compound for research and therapeutic applications .
Mechanism of Action
Target of Action
CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is a part of the Toll-like receptor family, which plays a crucial role in the immune system. It is involved in both innate and adaptive immunity .
Mode of Action
This compound binds to the inactive TLR8 dimer, stabilizing it in its resting state . It utilizes hydrogen bonds with G351 and V520*, which are conserved among TLR8/antagonist structures . Additionally, this compound forms water-mediated contacts with S516* and Q519*, suggesting that the enhanced potency of this compound derives from these new interactions with these polar residues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR8 signaling pathway . TLR8 can recognize single-stranded RNA from viruses, activating the TLR8 signaling pathway and triggering an immune response . By stabilizing TLR8 in its resting state, this compound prevents the overactivation of this pathway .
Pharmacokinetics
Its high binding affinity towards tlr8, with a kd of 21 nm, suggests that it may have good bioavailability .
Result of Action
This compound’s action results in the inhibition of the TLR8 signaling pathway . This can significantly inhibit the translocation of NF-κB to the nucleus, thereby suppressing the production of cytokines . This inhibitory effect demonstrates the significant anti-inflammatory effects of this compound .
Action Environment
It’s worth noting that the compound has been shown to be highly specific and effective in both hek-blue cells and human peripheral blood mononuclear cells (pbmc), suggesting that it may be effective in various biological environments .
Biochemical Analysis
Biochemical Properties
CU-CPT9b recognizes the allosteric pocket identified by CU-CPT8m between two TLR8 protomers, thereby stabilizing the dimer at resting state . It interacts with proteins such as G351 and V520*, forming hydrogen bonds, and also forms water-mediated contacts with S516* and Q519* .
Cellular Effects
This compound has a high efficacy in cultured cell lines, human peripheral blood mononuclear cells, and splenocytes from human TLR8-transgenic mice . It influences cell function by preventing the activation of NF-κB, thereby inhibiting the upregulation of inflammatory cytokines and chemokines .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the inactive TLR8 dimer and stabilizing it in its resting state, preventing further conformational changes necessary for TLR8 activation . It utilizes hydrogen bonds with G351 and V520*, conserved among TLR8/antagonist structures .
Temporal Effects in Laboratory Settings
Its high binding affinity towards TLR8 suggests potential stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CU-CPT9b involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically includes the following steps :
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Functionalization: The quinoline core is then functionalized with various substituents to enhance its binding affinity and specificity towards TLR8
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
CU-CPT9b undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline core, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further studied for their biological activities .
Scientific Research Applications
CU-CPT9b has a wide range of scientific research applications, including:
Immunology: This compound is used to study the role of TLR8 in immune responses and its involvement in autoimmune diseases.
Drug Development: It serves as a lead compound for developing new therapeutics targeting TLR8-related pathways.
Biological Research: This compound is employed as a chemical probe to investigate the signaling mechanisms of TLR8 and its interactions with other proteins.
Medical Research: Its potential in treating autoimmune diseases and inflammatory disorders is being explored in preclinical studies.
Comparison with Similar Compounds
CU-CPT9b is part of a series of small-molecule TLR8 antagonists, including CU-CPT8m and CU-CPT9a . Compared to these compounds, this compound exhibits higher potency and selectivity towards TLR8 . The unique binding interactions and enhanced stability of the TLR8-CU-CPT9b complex contribute to its superior efficacy . Other similar compounds include:
CU-CPT8m: A precursor compound with lower potency.
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFYDRYRLOHSBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.